
Methyl 2,5-diaminobenzoate
Overview
Description
Methyl 2,5-diaminobenzoate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with two amino groups at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-diaminobenzoate can be synthesized through several methods. One common synthetic route involves the nitration of methyl benzoate to form methyl 2,5-dinitrobenzoate, followed by reduction of the nitro groups to amino groups. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure the selective formation of the dinitro compound. The reduction step is optimized for high yield and purity, often using catalytic hydrogenation for efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Methyl 2,5-dinitrobenzoate.
Reduction: Methyl 2,5-diaminobenzyl alcohol.
Substitution: Methyl 2,5-dihalobenzoate derivatives.
Scientific Research Applications
Methyl 2,5-diaminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-diaminobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active amine form, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-diaminobenzoate
- Methyl 3,5-diaminobenzoate
- Methyl 2,6-diaminobenzoate
Uniqueness
Methyl 2,5-diaminobenzoate is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Biological Activity
Methyl 2,5-diaminobenzoate (C8H10N2O2) is an organic compound featuring two amino groups at the 2 and 5 positions of a benzoate structure. It is primarily utilized in organic synthesis and medicinal chemistry due to its versatile chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in enzyme modulation and cellular interactions.
This compound exhibits enzyme inhibition and activation capabilities depending on its interaction context. Its primary mechanism involves binding to enzymes such as cytochrome P450 , which is crucial for drug metabolism. This interaction can modulate enzyme activity, influencing various metabolic pathways .
- Enzyme Inhibition : The compound can inhibit enzyme activity by occupying the active sites, thereby preventing substrate binding.
- Enzyme Activation : Conversely, it may enhance enzyme activity through conformational changes that promote substrate interaction.
Cellular Effects
The compound's biological activity extends to cellular processes, where it influences:
- Cell Signaling Pathways : this compound can activate or inhibit key signaling molecules, leading to changes in gene expression and metabolic functions.
- Cell Proliferation and Apoptosis : Research indicates that this compound can alter cell proliferation rates and induce apoptosis under specific conditions.
Pharmacokinetics
This compound demonstrates varying solubility profiles, being soluble in organic solvents but exhibiting low water solubility. This characteristic suggests its effectiveness in non-aqueous environments, which may influence its pharmacokinetic behavior in biological systems.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Study : A study highlighted the compound's ability to interact with cytochrome P450 enzymes, leading to significant alterations in metabolic rates of co-administered drugs. This has implications for drug-drug interactions in therapeutic settings.
- Cellular Response Analysis : In vitro experiments demonstrated that this compound could modulate gene expression related to cell cycle regulation and apoptosis, indicating its potential role in cancer therapeutics.
- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits beneficial biological activities, it also poses risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
Summary of Findings Table
Study Focus | Key Findings | Implications |
---|---|---|
Enzyme Interaction | Modulates cytochrome P450 activity | Potential for drug interactions |
Cellular Response | Alters gene expression linked to apoptosis | Possible cancer treatment applications |
Toxicity Assessment | Exhibits toxicity at elevated concentrations | Need for dosage regulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity Methyl 2,5-diaminobenzoate?
- Methodology :
- Step 1 : Start with esterification of 2,5-diaminobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC.
- Step 2 : Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Step 3 : Validate purity using gas chromatography (GC) with flame ionization detection, as demonstrated for structurally similar esters like methyl n-decanoate . Adjust column temperature gradients to account for higher polarity of the diaminobenzoate derivative.
- Yield Optimization : Use excess methanol (2–3 equivalents) and reflux at 80–90°C for 6–8 hours.
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- GC-MS : To confirm molecular weight and detect volatile impurities. Use splitless injection mode and a polar stationary phase (e.g., DB-WAX) for optimal resolution .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to resolve amine proton signals and confirm substitution patterns.
- Elemental Analysis : Validate C, H, N, and O composition against theoretical values (C₈H₁₀N₂O₂: C 57.82%, H 6.07%, N 16.86%, O 19.25%).
Advanced Research Questions
Q. How can this compound be utilized in redox-active assays for iron detection?
- Experimental Design :
- Principle : Adapt the iron-catalyzed oxidation method described for diaminobenzoate derivatives . Mix the compound with H₂O₂ in buffered solution (pH 7.4) and measure insoluble pigment formation via spectrophotometry (λ = 450 nm).
- Controls : Include transferrin (iron-bound positive control) and deferoxamine (iron-chelating negative control).
- Data Interpretation : Quantify iron-binding capacity using a calibration curve (5–100 ng Fe³⁺). Address interference by pre-treating samples with EDTA to exclude non-specific metal interactions.
Q. What experimental approaches resolve discrepancies in solubility data for this compound derivatives?
- Methodology :
- Hansen Solubility Parameters (HSP) : Determine dispersion (δD), polarity (δP), and hydrogen-bonding (δH) parameters via solubility testing in 30+ solvents, as applied to dimethyl-2,5-dicarboxylate analogs .
- Table : Hypothetical HSP values for this compound (estimated):
Parameter | Value (MPa¹/²) |
---|---|
δD | 18.1 |
δP | 12.3 |
δH | 9.8 |
- Validation : Cross-reference with computational tools (e.g., COSMO-RS) and experimental solubility in DMSO, ethanol, and acetonitrile.
Q. Contradiction Analysis & Troubleshooting
Q. How should researchers address inconsistent melting point reports for this compound?
- Root Cause : Polymorphism or residual solvent retention.
- Resolution :
- Recrystallization : Use slow cooling in ethyl acetate to isolate the most stable polymorph.
- DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect phase transitions and confirm reported values (e.g., compare with analogs like methyl 3,4-diaminobenzoate, mp ~120–125°C ).
Properties
IUPAC Name |
methyl 2,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZXQRHIENGYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517081 | |
Record name | Methyl 2,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-84-9 | |
Record name | Methyl 2,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.